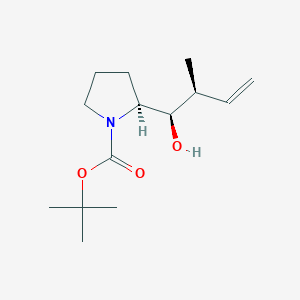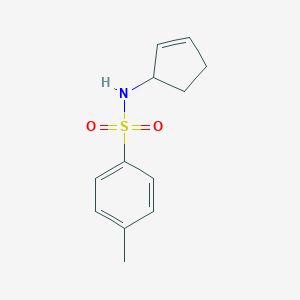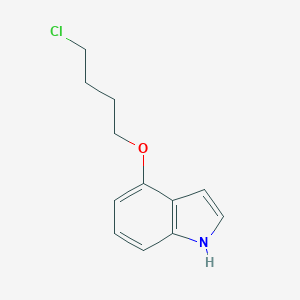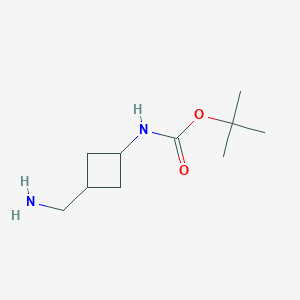
1-(3-Methylphenyl)-2-nitropropene
Descripción general
Descripción
1-(3-Methylphenyl)-2-nitropropene, also known as 3-Methyl-1-phenyl-2-nitropropene (3-MPNP), is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the synthesis of various organic compounds. This compound is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Derivatives : Research on the synthesis of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, closely related to 1-(3-Methylphenyl)-2-nitropropene, has been conducted. These compounds were characterized using techniques like NMR, FT-IR, UV-Vis, and X-ray diffraction. They exhibit interesting properties like nonlinear optical (NLO) behavior and charge transfer phenomena, which are relevant for material science applications (Khalid et al., 2020).
Thermal Decomposition Studies : The thermal decomposition of nitropropene isomers, including 1-nitropropene, has been studied. This research provides insights into the stability and breakdown products of these compounds, which is vital for their safe handling and application in chemical synthesis (Chin, Mok, & Huang, 1990).
Cycloaddition Reactions : The cycloaddition of 1-nitropropene with other compounds, such as methylazide, has been explored. These studies contribute to the understanding of reaction mechanisms and potential synthesis routes for various organic compounds (Baranski, 1998).
Impurity Profiling in Drug Synthesis : 1-(3-Methylphenyl)-2-nitropropene has been identified as an intermediate in the synthesis of certain drugs like MDMA. Research on the impurity profiling of this compound is crucial for forensic science and quality control in pharmaceutical production (Kochana, Wilamowski, & Parczewski, 2004).
Spectroscopic Analysis : Studies on the spectroscopic properties of nitropropene isomers, including 1-nitropropene, have been conducted. These analyses provide valuable information on the structural and electronic properties of these compounds (Baskov et al., 1964).
Biological Activity : Some derivatives of 2-nitropropene have been tested for their in vitro activity against the parasite Trypanosoma cruzi. This research is important for developing new therapeutic agents against parasitic diseases (Herrera et al., 2009).
Asymmetric Michael Reaction : 1-Nitropropene has been used as an electrophile in the asymmetric Michael reaction. This kind of research is significant for the development of enantioselective synthesis methods in organic chemistry (Thominiaux et al., 1999).
Mecanismo De Acción
Target of Action
It is structurally related to synthetic cathinones , which are known to interact with monoamine transporters . These transporters play a crucial role in regulating the concentration of monoamines, such as dopamine, norepinephrine, and serotonin, in the synaptic cleft .
Mode of Action
Synthetic cathinones, including structurally similar compounds, are known to inhibit the reuptake of monoamines, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This results in prolonged and intensified signaling, which can lead to various psychoactive effects .
Biochemical Pathways
Synthetic cathinones are known to affect the monoaminergic system . They can inhibit the reuptake of monoamines, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This can affect various downstream signaling pathways, potentially leading to altered mood, cognition, and behavior .
Pharmacokinetics
Synthetic cathinones are generally known to have good oral bioavailability . They are typically metabolized by the liver and excreted in the urine .
Result of Action
Synthetic cathinones can lead to increased monoamine signaling, which can result in various psychoactive effects . These may include increased energy, euphoria, increased sociability, and altered perception .
Action Environment
The action, efficacy, and stability of 1-(3-Methylphenyl)-2-nitropropene can be influenced by various environmental factors. These may include the presence of other substances, the user’s physiological state, and the route of administration . .
Propiedades
IUPAC Name |
1-methyl-3-[(E)-2-nitroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-7H,1-2H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEPUGJNPLSOKB-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(\C)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246695 | |
| Record name | 1-Methyl-3-[(1E)-2-nitro-1-propen-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-2-nitropropene | |
CAS RN |
147102-55-4 | |
| Record name | 1-Methyl-3-[(1E)-2-nitro-1-propen-1-yl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147102-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-[(1E)-2-nitro-1-propen-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




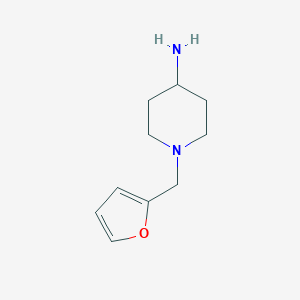



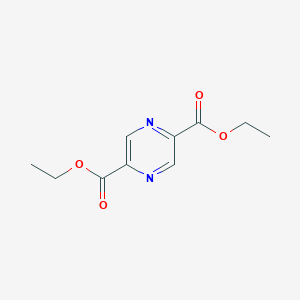
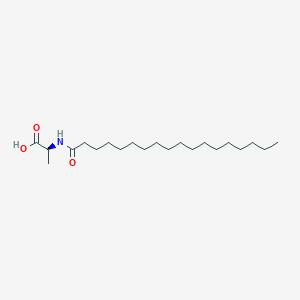
![(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B179609.png)
